molecular formula C5H2BrClIN B1527703 2-Bromo-5-chloro-4-iodopyridine CAS No. 1061357-88-7

2-Bromo-5-chloro-4-iodopyridine

Cat. No.: B1527703
CAS No.: 1061357-88-7
M. Wt: 318.34 g/mol
InChI Key: UPWHKYFBMYMQJC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-iodopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClIN . The average mass is 318.34 Da and the monoisotopic mass is 316.810364 Da .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a melting point of 121-123 °C . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Halogen-rich Intermediate Synthesis

2-Bromo-5-chloro-4-iodopyridine serves as a valuable halogen-rich intermediate in the synthesis of pentasubstituted pyridines. Through halogen dance reactions, researchers have developed simple syntheses for halogen-rich pyridines, enabling the generation of diverse pentasubstituted pyridines with functionalities suitable for further chemical manipulations. This advancement provides a novel pathway for creating complex molecules in medicinal chemistry research (Wu et al., 2022).

Crystal Packing Assisted by Halogen Bonding

Reactions involving 3-iodopyridine with halobismuthate complexes highlight the importance of halogen⋯halogen contacts in the formation of crystal packing. This interaction, particularly in chloro- and bromobismuthate complexes, showcases the role of halogen bonding in structuring molecular crystals. Energies of these interactions, estimated through theoretical methods, contribute to understanding the stabilization mechanisms in crystal engineering (Gorokh et al., 2019).

Chemoselective Cross-Coupling Reactions

The utility of halogenated pyridines in chemoselective Sonogashira cross-coupling reactions has been demonstrated using substrates like 4-Bromo-2,3,5-trichloro-6-iodopyridine. This approach facilitates the synthesis of non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines, showcasing the versatility of halogenated pyridines in organic synthesis. These compounds exhibit varying UV/Vis- and emission properties, including moderate to high fluorescence quantum yields, which can be valuable for applications in material science and photophysical studies (Rivera et al., 2019).

Solid Phase Synthesis of Pyridine-based Derivatives

The role of 2-chloro-5-bromopyridine as a scaffold for solid-phase synthesis has been explored, demonstrating its potential in generating pyridine-based libraries. By immobilizing 2-chloro-5-bromopyridine on polystyrene and introducing a traceless silicon linker, researchers have opened new avenues for the selective and efficient reactions with polar and transition organometallic reagents. This methodology provides a robust platform for the synthesis of diverse synthons and chromophores, highlighting the adaptability of halogenated pyridines in combinatorial chemistry and drug discovery (Pierrat et al., 2005).

Safety and Hazards

2-Bromo-5-chloro-4-iodopyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-5-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-1-4(8)3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWHKYFBMYMQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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